2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
Overview
Description
2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6,7-dichloro-2-methyl-1H-indole as the starting material.
Functionalization: The indole undergoes functionalization to introduce the ethanamine group. This can be achieved through a series of reactions including nitration, reduction, and amination.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole ring to different oxidation states, leading to the formation of various derivatives.
Reduction: Reduction reactions can reduce the indole ring or the attached functional groups.
Substitution: Substitution reactions can replace hydrogen atoms on the indole ring with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acids and their derivatives.
Reduction Products: Reduced indole derivatives with different functional groups.
Substitution Products: Substituted indole derivatives with various substituents.
Scientific Research Applications
2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound and its derivatives are explored for their potential therapeutic uses in treating various diseases.
Industry: It is used in the development of new drugs and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is compared with other similar indole derivatives, such as:
Indole-3-carboxylic acid: Similar structure but different functional group.
6,7-dichloro-1H-indole: Similar core structure but lacks the ethanamine group.
2-methyl-1H-indole: Similar core structure but lacks the chlorine atoms and ethanamine group.
These compounds share the indole core but differ in their substituents, leading to different biological activities and applications.
Properties
IUPAC Name |
2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2.ClH/c1-6-7(4-5-14)8-2-3-9(12)10(13)11(8)15-6;/h2-3,15H,4-5,14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYCTEWGLRHGFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=C(C=C2)Cl)Cl)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.